1-{4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)propan-1-one
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Overview
Description
1-{4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine core, a piperidine ring, and a pyrazole moiety
Preparation Methods
The synthesis of 1-{4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)propan-1-one involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route begins with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the piperidine ring and the pyrazole moiety. Key steps in the synthesis may include:
Formation of the Imidazo[1,2-b]pyridazine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Introduction of the Pyrazole Moiety: The pyrazole ring is usually formed through condensation reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and scalability. This often includes the use of automated synthesis equipment and continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
1-{4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide). Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
1-{4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)propan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its unique structure allows it to interact with specific molecular targets, such as kinases and receptors, making it a valuable lead compound for drug development.
Biological Research: Researchers use this compound to study cellular signaling pathways and molecular mechanisms underlying various diseases. Its ability to modulate specific proteins and enzymes makes it a useful tool in biochemical assays and cellular studies.
Chemical Biology: The compound is employed in chemical biology to probe the function of specific biomolecules and to develop chemical probes for studying protein interactions and cellular processes.
Industrial Applications: In industry, the compound may be used as an intermediate in the synthesis of more complex molecules or as a starting material for the development of new chemical entities.
Mechanism of Action
The mechanism of action of 1-{4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. For example, it may inhibit the activity of a kinase involved in cell proliferation, leading to reduced tumor growth in cancer models. The precise molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
1-{4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)propan-1-one can be compared with other similar compounds, such as:
Imidazo[1,2-b]pyridazine Derivatives: These compounds share the imidazo[1,2-b]pyridazine core and may have similar biological activities. variations in the substituents and functional groups can lead to differences in potency, selectivity, and pharmacokinetic properties.
Piperidine-Containing Compounds: Compounds with a piperidine ring are common in medicinal chemistry and may exhibit similar pharmacological profiles. The presence of additional functional groups, such as the pyrazole moiety, can enhance the compound’s activity and specificity.
Pyrazole Derivatives: Pyrazole-containing compounds are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The combination of the pyrazole ring with other functional groups, such as the imidazo[1,2-b]pyridazine core, can result in unique and potent compounds.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C22H30N6O2 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-[4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-2-pyrazol-1-ylpropan-1-one |
InChI |
InChI=1S/C22H30N6O2/c1-16(27-11-5-10-23-27)21(29)26-12-8-17(9-13-26)15-30-20-7-6-19-24-18(22(2,3)4)14-28(19)25-20/h5-7,10-11,14,16-17H,8-9,12-13,15H2,1-4H3 |
InChI Key |
PXZIKPFVTDNBSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)COC2=NN3C=C(N=C3C=C2)C(C)(C)C)N4C=CC=N4 |
Origin of Product |
United States |
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